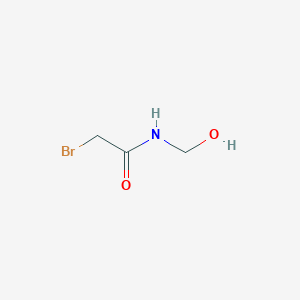

2-Bromo-N-(hydroxymethyl)acetamide

Description

Contextual Significance in Organic Synthesis and Functional Molecule Design

The strategic importance of 2-Bromo-N-(hydroxymethyl)acetamide in organic synthesis stems from the distinct reactivity of its two functional moieties. The α-bromoacetamide structure is a well-known alkylating agent, susceptible to nucleophilic substitution at the carbon atom bearing the bromine. This reactivity allows for the introduction of the acetamide (B32628) backbone onto a wide range of nucleophiles, including amines, thiols, and carbanions, thereby facilitating the construction of more complex molecular frameworks. For instance, the reaction of similar α-bromo amides with amines is a common method for the synthesis of α-amino amides, which are important structural motifs in many biologically active compounds.

The N-hydroxymethyl functionality, on the other hand, provides a handle for a different set of chemical transformations. It can act as a precursor to an N-acyliminium ion, a highly reactive intermediate that can undergo reactions with various nucleophiles. This functionality is also known to be involved in condensation reactions, for example, with amides or other acidic protons, to form methylene-bridged compounds. The introduction of a hydroxymethyl group onto an amide nitrogen can also influence the compound's physical properties, such as its solubility and hygroscopicity. In the broader context of medicinal chemistry, the hydroxymethylation of lead compounds is a recognized strategy to enhance their pharmacokinetic and pharmacodynamic properties. nih.gov

The dual functionality of this compound, therefore, presents a unique opportunity for the design of novel synthetic pathways. It can be envisioned as a versatile building block for the creation of a diverse array of functional molecules, including but not limited to, heterocyclic compounds, peptidomimetics, and other complex organic structures.

Evolution of Research Perspectives on Halogenated Acetamides with Hydroxymethyl Functionality

The study of halogenated acetamides has a long history, initially driven by their utility as reactive intermediates in organic synthesis. Simple α-haloacetamides, such as 2-bromoacetamide (B1266107) and 2-chloroacetamide, have been extensively used as alkylating agents. nih.gov Research in this area has traditionally focused on their reactions with nucleophiles and their application in the synthesis of various organic compounds.

More recently, there has been a growing interest in more complex halogenated acetamides that incorporate additional functional groups, such as the hydroxymethyl group in this compound. This shift in focus is partly due to the increasing demand for sophisticated building blocks in drug discovery and materials science. The presence of multiple functional groups allows for more intricate molecular designs and the development of molecules with tailored properties.

The hydroxymethyl functionality, in particular, has garnered attention for its ability to modulate biological activity and improve the physicochemical properties of molecules. nih.gov For example, the related compound 2-Chloro-N-(hydroxymethyl)acetamide is a known chemical entity, and its properties provide some insight into the potential characteristics of its bromo-analog. sigmaaldrich.com The study of such bifunctional molecules is part of a broader trend in chemical research that emphasizes the development of versatile and highly functionalized building blocks to accelerate the synthesis of complex target molecules. While specific research on this compound is not extensively documented in publicly available literature, the foundational knowledge of its constituent parts—the α-bromo amide and the N-hydroxymethyl group—provides a solid basis for understanding its potential reactivity and applications.

The table below summarizes the key functional groups and their potential reactivity, which forms the basis for the research interest in compounds like this compound.

| Functional Group | Potential Reactivity | Significance in Molecular Design |

| α-Bromo Amide | Electrophilic center for nucleophilic substitution | Introduction of the acetamide backbone; formation of C-N, C-S, and C-C bonds. |

| N-Hydroxymethyl | Precursor to N-acyliminium ions; participation in condensation reactions | Modulation of physical properties; creation of methylene-bridged structures; potential for prodrug design. |

The continued exploration of halogenated acetamides with hydroxymethyl functionality is expected to yield novel synthetic methodologies and contribute to the development of new functional molecules with diverse applications.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(hydroxymethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrNO2/c4-1-3(7)5-2-6/h6H,1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYLPGUDCXMZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 2 Bromo N Hydroxymethyl Acetamide

Exploration of Reaction Pathways at the Brominated Carbon Center

The carbon atom bearing the bromine atom is an electrophilic center, making it susceptible to attack by nucleophiles and a potential site for radical-mediated reactions.

Nucleophilic Substitution Mechanisms

The primary reaction pathway at the brominated carbon of 2-bromo-N-(hydroxymethyl)acetamide is nucleophilic substitution. Depending on the reaction conditions and the nature of the nucleophile, this can proceed through either an S(_N)1 or S(_N)2 mechanism.

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is generally favored for primary alkyl halides like this compound. youtube.comsigmaaldrich.com This pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.org The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org A key characteristic of the S(_N)2 reaction is the inversion of stereochemistry at the carbon center, should it be chiral. libretexts.org

An analogous reaction is the synthesis of 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives from 2-bromo-N-(p-chlorophenyl) acetamide. irejournals.com In this process, various amines act as nucleophiles, displacing the bromide ion in a nucleophilic substitution reaction. irejournals.com

| Nucleophile (Amine) | Product |

| Butylamine | 2-(Butylamino)-N-(p-chlorophenyl)acetamide |

| Octylamine | N-(p-Chlorophenyl)-2-(octylamino)acetamide |

| Piperidine | N-(p-Chlorophenyl)-2-(piperidin-1-yl)acetamide |

| 3-Fluoroaniline | N-(p-Chlorophenyl)-2-((3-fluorophenyl)amino)acetamide |

Table 1: Examples of Nucleophilic Substitution Products from a Related Bromoacetamide Derivative. irejournals.com

Conversely, the S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. youtube.com The first and rate-determining step involves the slow dissociation of the leaving group to form a carbocation intermediate. youtube.com This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com This mechanism is more common for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. For a primary halide like this compound, the formation of a primary carbocation is energetically unfavorable, making the S(_N)1 pathway less likely under typical conditions.

Radical-Mediated Reaction Pathways

In addition to ionic pathways, the carbon-bromine bond can undergo homolytic cleavage to generate a carbon-centered radical. This process is typically initiated by radical initiators or photolysis. While specific studies on the radical-mediated reactions of this compound are not extensively documented, the reactivity of similar N-bromoacetamides provides valuable insights.

N-bromoacetamide (NBA) itself can undergo a free-radical reaction to form N,N-dibromoacetamide (NDBA), which can then participate in ionic additions to olefins. researchgate.net Furthermore, N-bromoacetamides have been shown to participate in allylic bromination reactions, a process that proceeds via a radical chain mechanism. researchgate.net The ability of various halogenated N-bromoacetamides to effect allylic bromination of cyclohexene (B86901) has been studied, demonstrating the influence of substituents on the radical reactivity. researchgate.net

Reactivity at the N-Hydroxymethyl Group

The N-hydroxymethyl group introduces another layer of reactivity to the molecule, allowing for transformations involving the hydroxyl functionality.

Oxidation and Reduction Pathways of the Hydroxymethyl Functionality

The N-hydroxymethyl group can potentially undergo oxidation to an N-formyl group or further to a carboxylic acid derivative, although specific studies on this compound are lacking. Analogous oxidations of N-hydroxy-N-acetyl derivatives have been investigated, suggesting that such transformations are feasible. The reduction of the N-hydroxymethyl group could, in principle, lead to the corresponding N-methylacetamide derivative.

Condensation and Ethereal Linkage Formation Reactions

The hydroxyl group of the N-hydroxymethyl moiety can participate in condensation reactions. For instance, N-(hydroxymethyl)acetamide is known to react with L-cysteine hydrochloride in water to form S-acetamidomethyl-L-cysteine hydrochloride. orgsyn.org This reaction demonstrates the ability of the N-hydroxymethyl group to act as an electrophile after protonation of the hydroxyl group, which then gets displaced by a nucleophile like the thiol group of cysteine. orgsyn.org

Furthermore, radical-mediated condensation reactions between benzylic alcohols and acetamides have been reported to form 3-arylpropanamides. dtu.dkresearchgate.net This suggests the possibility of similar radical coupling reactions involving the N-hydroxymethyl group of this compound. These reactions are typically mediated by a base like potassium tert-butoxide, which is proposed to act as both a base and a radical initiator. researchgate.net

Reactivity of the Amide Linkage

The amide bond is generally stable due to resonance stabilization between the nitrogen lone pair and the carbonyl group. acs.org However, under certain conditions, it can undergo hydrolysis. acs.orglibretexts.org

Amide hydrolysis can be catalyzed by either acid or base. masterorganicchemistry.com

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine portion yield a carboxylic acid and an ammonium (B1175870) ion. masterorganicchemistry.com

Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. etsu.edu The subsequent elimination of the amide anion (a poor leaving group) is typically driven by protonation from the solvent or a subsequent acid workup to yield the carboxylate and the amine. youtube.com

Hydrolysis Mechanisms

The hydrolysis of amides, such as this compound, is a fundamental reaction that involves the cleavage of the amide bond. This process can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis of an amide is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide group. youtube.com This carbon is partially positive, making it an electrophile, while the hydroxide ion is a potent nucleophile. youtube.com The attack results in the formation of a tetrahedral intermediate. Subsequently, the electrons from the oxygen reform the double bond, leading to the expulsion of the amine as a leaving group. youtube.comyoutube.com The final products are a carboxylate salt and an amine.

In the context of this compound, the hydrolysis would lead to the formation of 2-bromoacetate and aminomethanol. The general steps for base-catalyzed hydrolysis are:

Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon. youtube.com

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Leaving Group Departure: The carbon-oxygen double bond is reformed, and the C-N bond is cleaved, releasing the amine.

The rate of this reaction is influenced by the concentration of the hydroxide ion, with a linear relationship often observed between the pseudo-first-order rate constant and the hydroxide concentration. capes.gov.br

Table 1: Key Steps in Base-Catalyzed Amide Hydrolysis

| Step | Description | Key Species Involved |

| 1 | Nucleophilic Attack | Hydroxide ion (nucleophile), Carbonyl carbon (electrophile) |

| 2 | Intermediate Formation | Tetrahedral intermediate |

| 3 | Bond Cleavage | Reforming of C=O double bond, Cleavage of C-N bond |

| 4 | Product Formation | Carboxylate, Amine |

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation reactions involving the nitrogen atom of an amide are significant transformations in organic synthesis. For a compound like this compound, these reactions would involve the substitution of the hydrogen atom on the nitrogen.

N-Acylation:

The N-acylation of amides can be challenging due to the reduced nucleophilicity of the amide nitrogen. However, methods have been developed to facilitate this transformation. One approach involves the use of a catalyst, such as anhydrous zinc chloride (ZnCl₂), to activate the substrate. For instance, the acylation of N-substituted sulfonamides with acyl halides like bromoacetyl bromide has been successfully achieved in the presence of a catalytic amount of ZnCl₂. mdpi.com The reaction typically proceeds by heating the sulfonamide and the acylating agent with the catalyst in a suitable solvent like benzene (B151609) or toluene. mdpi.com

N-Alkylation:

While specific examples for the N-alkylation of this compound are not detailed in the provided context, the general principles of N-alkylation of amides involve the reaction with an alkylating agent, often in the presence of a base to deprotonate the nitrogen and increase its nucleophilicity.

Table 2: Representative Conditions for N-Acylation of Amide Derivatives

| Substrate | Acylating Agent | Catalyst | Solvent | Reaction Condition |

| N-substituted-N-(p-toluene) sulfonamides | bromoacetyl bromide | Anhydrous ZnCl₂ | Benzene or Toluene | Reflux |

Role of Halogen Bonding in Directed Reactivity and Selectivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the context of this compound, the bromine atom can participate in halogen bonding, which can influence the molecule's conformation and reactivity.

In the crystal structure of a related compound, 2-bromo-N-(2-chlorophenyl)acetamide, a Br···Br interaction with a distance of 4.3027 (3) Å was observed. nih.govresearchgate.net This type of interaction, along with other intermolecular forces like N-H···O hydrogen bonds, plays a crucial role in the packing of the molecules in the solid state. nih.govresearchgate.net The conformation of the N-H bond in this molecule is anti to the C=O and C-Br bonds. nih.govresearchgate.net

While the direct influence of halogen bonding on the reactivity and selectivity of this compound is not explicitly detailed in the provided search results, it is a recognized phenomenon that such interactions can direct the approach of reactants and stabilize transition states, thereby influencing the outcome of a chemical reaction. The electrophilic nature of the bromine atom in a C-Br bond can guide the interaction with nucleophiles, potentially affecting regioselectivity and stereoselectivity in certain reactions.

Table 3: Intermolecular Interactions in a Related Bromoacetamide Derivative

| Interaction Type | Atoms Involved | Distance (Å) | Significance |

| Halogen Bond | Br···Br | 4.3027 (3) | Influences crystal packing |

| Hydrogen Bond | N-H···O | Not specified | Links molecules into chains |

Advanced Structural Elucidation and Spectroscopic Analysis

X-ray Crystallographic Studies: Conformation and Intermolecular Interactions

No published X-ray crystallographic data for 2-Bromo-N-(hydroxymethyl)acetamide was found. Therefore, a detailed analysis of its solid-state conformation, including dihedral and torsion angles, and an investigation of its crystal packing motifs are not possible at this time.

For the related compound, 2-bromoacetamide (B1266107), X-ray diffraction studies show an almost planar molecule with (O1/N1)−C1−C2−Br1 torsion angles of −166.7 (2)° and 14.4 (4)°. nih.gov Its crystal structure is organized into a ladder-type network via N—H⋯O hydrogen bonds, characterized by R²₂(8) and R²₄(8) graph set motifs. iucr.orgnih.gov However, the addition of a hydroxymethyl group in this compound would introduce a new hydrogen bond donor and acceptor site, leading to predictably different and more complex intermolecular interactions and crystal packing.

Specific dihedral and torsion angle data for this compound are unavailable due to the lack of crystallographic studies.

Information regarding the crystal packing motifs of this compound is not available in the scientific literature.

Theoretical Spectroscopic Calculations and Experimental Validation

No literature was found detailing theoretical spectroscopic calculations or their experimental validation for this compound.

There are no available studies that apply Density Functional Theory (DFT) to calculate the infrared (IR) or Raman vibrational spectra of this compound. Such calculations are powerful tools for assigning vibrational modes and are often performed in conjunction with experimental spectroscopy to provide a complete vibrational analysis. researchgate.netimist.manih.gov

Mechanistic Insights from Spectroscopic Techniques (Beyond Basic Identification)

Given the absence of advanced spectroscopic and crystallographic data, no mechanistic insights derived from such techniques can be reported for this compound.

In-situ Spectroscopic Monitoring of Reaction Progress

The synthesis of this compound, which likely proceeds through the reaction of 2-bromoacetamide with formaldehyde (B43269), can be effectively monitored in real-time using in-situ spectroscopic methods. Techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for tracking the consumption of reactants and the formation of the product without the need for isolating samples from the reaction mixture.

In a typical setup for in-situ FTIR monitoring , a probe is inserted directly into the reaction vessel. The reaction of an amide with formaldehyde would show characteristic changes in the infrared spectrum. The disappearance of the N-H stretching vibrations of the primary amide (around 3500-3300 cm⁻¹) and the appearance of a new O-H stretching band (around 3400-3300 cm⁻¹) from the hydroxymethyl group would be key indicators of the reaction's progress. libretexts.org Additionally, shifts in the carbonyl (C=O) stretching frequency of the amide group (typically around 1680 cm⁻¹) can provide information about changes in the electronic environment of the carbonyl group upon N-hydroxymethylation. libretexts.org

In-situ NMR spectroscopy offers even more detailed insights into the reaction kinetics and mechanism. For the synthesis of this compound, ¹H NMR spectroscopy can be used to follow the decrease in the signal intensity of the -NH₂ protons of 2-bromoacetamide and the emergence of new signals corresponding to the -CH₂OH group. The methylene (B1212753) protons of the hydroxymethyl group would likely appear as a doublet coupled to the N-H proton, and the hydroxyl proton would appear as a triplet. The reaction of thioamides with formaldehyde has been successfully monitored using NMR, confirming the formation of N-(hydroxymethylene)thioamides. researchgate.netmdpi.com This approach provides a direct analogy for monitoring the synthesis of this compound.

The data table below illustrates the expected ¹H NMR spectral shifts for the key functional groups involved in the reaction, based on typical values for similar compounds. chemicalbook.compku.edu.cn

| Functional Group | Reactant/Product | Expected ¹H NMR Chemical Shift (ppm) | Multiplicity |

| -NH₂ | 2-bromoacetamide | 7.0 - 8.0 | Broad singlet |

| -CH₂Br | 2-bromoacetamide | ~3.9 | Singlet |

| -NH- | This compound | Variable, dependent on solvent and concentration | Broad signal |

| -CH₂OH | This compound | ~4.5 - 5.0 | Doublet |

| -OH | This compound | Variable, dependent on solvent and concentration | Triplet |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

By integrating the signals corresponding to the starting material and the product over time, a kinetic profile of the reaction can be constructed, providing valuable data on reaction rates and orders.

Elucidation of Transient Intermediates using Advanced NMR or Mass Spectrometry

The reaction between an amide and formaldehyde can proceed through one or more transient intermediates. Identifying these short-lived species is critical for a complete mechanistic understanding. Advanced NMR and mass spectrometry techniques are particularly well-suited for this challenge.

Advanced NMR Techniques:

Due to the delocalization of the lone pair of electrons from the nitrogen atom to the carbonyl group, the C-N bond in amides exhibits partial double bond character. pku.edu.cn This restricted rotation can lead to the existence of cis-trans isomers, which might be observable by NMR spectroscopy, especially at low temperatures. azom.com In the case of the reaction of 2-bromoacetamide with formaldehyde, it is plausible that an initial adduct, a hemiaminal, is formed. This intermediate may exist in equilibrium with the starting materials and the final product.

Variable temperature (VT) NMR studies could be employed to slow down the exchange rates between different species, potentially allowing for the direct observation of signals from transient intermediates. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish correlations between protons and carbons, aiding in the structural assignment of any observed intermediates. For instance, an HMBC experiment could reveal a correlation between the methylene protons of the newly formed hydroxymethyl group and the carbonyl carbon of the acetamide (B32628) backbone, confirming the formation of the N-C bond. nih.gov

Advanced Mass Spectrometry Techniques:

Mass spectrometry (MS) is a highly sensitive technique capable of detecting and characterizing molecules at very low concentrations, making it ideal for identifying transient intermediates. uq.edu.au Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques that can transfer ions from solution to the gas phase with minimal fragmentation, allowing for the observation of the molecular ions of intermediates. google.com

In the context of the synthesis of this compound, the reaction mixture could be continuously infused into the mass spectrometer. The detection of an ion with a mass corresponding to the sum of 2-bromoacetamide and formaldehyde would suggest the presence of a hemiaminal intermediate.

Tandem mass spectrometry (MS/MS) can provide further structural information. By selecting the ion of a potential intermediate and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. This fragmentation pattern can then be analyzed to deduce the structure of the intermediate. For example, the loss of a water molecule from the protonated hemiaminal intermediate would be a strong indicator of its structure. Furthermore, specialized ion/molecule reactions within the mass spectrometer can be used to identify specific functional groups, such as the N-monosubstituted hydroxylamino functionality, which could be relevant for characterizing the hydroxymethyl group or related intermediates. nih.gov

Computational Chemistry and Quantum Chemical Studies

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is frequently employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.gov For acetamide (B32628) and its derivatives, DFT calculations, often using hybrid functionals like B3LYP, have proven effective in providing reliable structural and spectroscopic data. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.govsphinxsai.com

In a molecule like 2-Bromo-N-(hydroxymethyl)acetamide, the HOMO is expected to be localized primarily on the atoms with the highest electron density, such as the bromine atom and the oxygen and nitrogen atoms of the amide group, which possess lone pairs of electrons. The LUMO is likely distributed over the carbonyl group and the C-Br bond, which can accept electron density. The energy of these orbitals and their gap dictates the molecule's susceptibility to electrophilic and nucleophilic attack. nih.gov

For comparison, DFT studies on related acetamide compounds have determined their FMO energies and energy gaps. For instance, a study on N-aryl-acetamide derivatives reported HOMO-LUMO energy gaps that provide insight into their relative stability and reactivity. researchgate.net Similarly, calculations on p-bromoacetanilide showed that charge transfer interactions occur within the molecule, a phenomenon directly related to the HOMO and LUMO distributions. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Analogous Compounds (Note: These values are for illustrative purposes based on published data for similar compounds and are not the specific values for this compound.)

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Thienopyridine Derivatives | - | - | 2.32–3.39 | researchgate.net |

| Dihydrothiouracil-Indenopyridopyrimidines | Negative Values | Negative Values | - | mdpi.com |

| Benomyl (Benzimidazole Fungicide) | - | - | 5.039 | nih.gov |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. nih.gov The map displays different colors on the molecule's surface, corresponding to varying electrostatic potential values.

Red and Yellow/Orange Regions: These colors indicate areas of negative electrostatic potential, which are rich in electron density. These sites are susceptible to electrophilic attack. For this compound, such regions would be expected around the highly electronegative oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atom. nih.gov

Blue Regions: This color signifies positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. The hydrogen atoms, particularly the one attached to the nitrogen (amide proton) and the one in the hydroxyl group, would be expected to show positive potential. nih.gov

Green Regions: These areas represent neutral or zero potential.

The MEP map provides a clear picture of the molecule's polarity and charge-related properties, complementing the insights gained from FMO analysis. sphinxsai.com

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) units. wikipedia.orgq-chem.com This method allows for the quantitative analysis of hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an empty (acceptor) orbital. sphinxsai.com

In this compound, significant hyperconjugative interactions are expected. The most prominent of these would likely involve the delocalization of the lone pair electrons from the nitrogen atom (nN) and the oxygen atoms (nO) into the antibonding orbital of the carbonyl group (πC=O). This n → π interaction is characteristic of amides and contributes to the stability of the planar peptide bond. Further interactions could involve delocalization from the bromine lone pairs or sigma (σ) bonds into adjacent antibonding sigma (σ*) orbitals. icm.edu.pl

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. sphinxsai.com NBO analysis on related acetamide structures confirms the presence of these stabilizing intramolecular charge transfer events. nih.govresearchgate.net

Table 2: Likely Donor-Acceptor Interactions in this compound based on NBO Analysis of Analogous Structures (Note: This table is illustrative and based on typical interactions found in amide-containing molecules.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Representative) | Interaction Type |

| n(N) | π(C=O) | High | Lone Pair Delocalization / Resonance |

| n(O) (carbonyl) | σ(N-C) | Moderate | Lone Pair Delocalization |

| n(O) (hydroxyl) | σ(C-O) | Moderate | Hyperconjugation |

| σ(C-H) | σ(C-Br) | Low | Hyperconjugation |

Prediction of Reactive Sites and Selectivity using Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, offer quantitative measures of a molecule's stability and reactivity. researchgate.netmdpi.com These descriptors are calculated using the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). Key descriptors include:

Chemical Potential (μ): μ = -(I+A)/2. This measures the tendency of electrons to escape from the system.

Chemical Hardness (η): η = (I-A)/2. This is a measure of the molecule's resistance to change in its electron distribution. Stable molecules have high hardness. researchgate.net

Electrophilicity Index (ω): ω = μ²/2η. This index quantifies the ability of a molecule to accept electrons, classifying it as an electrophile. mdpi.com

Softness (S): S = 1/η. This is the reciprocal of hardness and indicates a molecule's polarizability.

By calculating these values, one can systematically predict the chemical behavior of this compound. For example, a high electrophilicity index would suggest that the molecule is a good electrophile. nih.gov Studies on various organic molecules, including other amides, have successfully used these descriptors to interpret and predict reactivity. researchgate.netresearchgate.netnih.gov

Table 3: Global Chemical Reactivity Descriptors (Note: The formulas are provided for context. Specific values require dedicated DFT calculations for the target molecule.)

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Capacity to accept electrons. |

| Softness (S) | S = 1 / η | Measure of polarizability. |

Conformational Landscape and Energy Minimization Studies

The biological and chemical activity of a molecule is highly dependent on its three-dimensional shape. Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. Energy minimization calculations are performed to find the most stable conformer, which corresponds to the global minimum on the potential energy surface. youtube.com

For this compound, conformational flexibility arises from the rotation around several single bonds: C-C, C-N, C-O, and O-H. A key feature of amides is the rotational barrier around the C-N bond, which leads to distinct cis and trans conformations. The trans conformation, where the substituents on the carbonyl carbon and the nitrogen are on opposite sides, is generally more stable for secondary amides due to reduced steric hindrance. nih.gov

Computational studies on similar N-substituted acetamides have confirmed that the amide group tends to be planar and that the trans configuration is energetically favored. nih.govnih.gov A full conformational analysis of this compound would involve systematically rotating the flexible dihedral angles and calculating the energy of each resulting structure to map out the potential energy surface and identify the lowest-energy conformers.

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks Involving the Hydroxymethyl and Amide Groups

The presence of both a hydroxymethyl group and an amide group provides 2-Bromo-N-(hydroxymethyl)acetamide with multiple hydrogen bond donors and acceptors, leading to the formation of complex and robust hydrogen-bonding networks.

Theoretical studies on N-(hydroxymethyl)acetamide dimers indicate that a variety of hydrogen bonding interactions are possible, including O-H···O=C, N-H···O=C, and O-H···N interactions. nih.govnih.gov These interactions are significantly stronger than other potential hydrogen bonds like C-H···O. nih.govnih.gov The formation of these hydrogen bonds is an exothermic process and is more favorable at lower temperatures and in solvents with lower dielectric constants. nih.gov

Based on the crystal structure of 2-bromoacetamide (B1266107), the amide group is a key player in forming strong intermolecular connections. In 2-bromoacetamide, molecules organize into ladder-type networks through N-H···O hydrogen bonds, forming characteristic R²₂(8) and R²₄(8) graph set motifs. iucr.orgnih.govnih.gov It is highly probable that this compound would exhibit similar N-H···O hydrogen bonding patterns.

The hydroxymethyl group introduces an additional and crucial element to the hydrogen-bonding network. The hydroxyl group can act as both a hydrogen bond donor (O-H) and an acceptor (the oxygen atom). This allows for the formation of O-H···O=C and O-H···N hydrogen bonds, further extending the supramolecular assembly into a three-dimensional network. nih.govnih.gov The ability of the hydroxymethyl group to form intramolecular hydrogen bonds can also influence the conformation of the molecule.

Table 1: Potential Hydrogen Bonding Interactions in this compound (Based on Theoretical Studies of N-(hydroxymethyl)acetamide Dimers) nih.govnih.gov

| Donor | Acceptor | Type of Interaction | Strength |

|---|---|---|---|

| O-H (hydroxymethyl) | O=C (amide) | O-H···O=C | Strong |

| N-H (amide) | O=C (amide) | N-H···O=C | Strong |

| O-H (hydroxymethyl) | N (amide) | O-H···N | Strong |

Halogen-Halogen and Halogen-π Interactions

The bromine atom in this compound can participate in halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen atom and a nucleophile. nih.gov

In the crystal structure of a related compound, 2-bromo-N-(2-chlorophenyl)acetamide, a Br···Br interaction with a distance of 4.3027(3) Å is observed, indicating the potential for halogen-halogen interactions to contribute to the crystal packing. nih.govnih.gov

Furthermore, halogen-π interactions, where the bromine atom interacts with an aromatic system, are another possibility, although the absence of an aromatic ring in this compound itself precludes intramolecular halogen-π bonds. However, in co-crystals or when interacting with other aromatic molecules, this interaction could become relevant. nih.govnih.gov The formation of a halogen-π bond is driven by the positive electrostatic potential on the outer surface of the halogen atom (the σ-hole) interacting with the electron-rich π-system of an aromatic ring. nih.govnih.gov

Weak Non-Covalent Interactions (e.g., C-H...O, C-H...Br contacts)

The crystal structure of 2-bromoacetamide reveals the presence of C-H···O and C-H···Br contacts. iucr.orgnih.govnih.gov Specifically, C-H···Br contacts with a donor-acceptor distance of 2.98 Å and C-H···O interactions with a distance of 2.55 Å have been reported. iucr.org These interactions, while individually weak, collectively contribute to the cohesion of the crystal lattice. In 2-bromo-N-(2-chlorophenyl)acetamide, weak C-H···Cl interactions are also observed, further demonstrating the importance of such contacts in the supramolecular assembly of halogenated amides. nih.govnih.gov

Table 2: Observed Weak Non-Covalent Interactions in Related Bromoacetamide Compounds nih.goviucr.orgnih.gov

| Interaction Type | Donor | Acceptor | Compound | Distance (Å) |

|---|---|---|---|---|

| C-H···Br | C-H | Br | 2-bromoacetamide | 2.98 |

| C-H···O | C-H | O=C | 2-bromoacetamide | 2.55 |

| C-H···Cl | C-H | Cl | 2-bromo-N-(2-chlorophenyl)acetamide | - |

Design Principles for Self-Assembly and Ordered Structures

The principles of molecular self-assembly can be applied to predict and control the formation of ordered structures of this compound. The process is driven by a combination of non-covalent interactions, including hydrogen bonding, halogen bonding, and other weak forces. nih.gov

The primary amide group is a powerful and reliable supramolecular synthon that typically forms two-dimensional hydrogen-bonded networks. nih.gov The presence of both two hydrogen bond donors and two acceptors on the primary amide group facilitates the formation of these robust structures. nih.gov

The hydroxymethyl group adds another layer of complexity and control. Its ability to participate in hydrogen bonding can extend the dimensionality of the self-assembled structure. The interplay between the strong amide-amide hydrogen bonds and the interactions involving the hydroxyl group will be a key determinant of the final supramolecular architecture.

The self-assembly process is a thermodynamically controlled process where molecules organize to achieve a minimum energy state. acs.org The final structure is a result of the competition and cooperation between the various intermolecular forces. By understanding the relative strengths and directionality of the hydrogen bonds, halogen bonds, and weaker van der Waals interactions, it is possible to design and engineer specific, highly ordered supramolecular architectures. mdpi.com For instance, the introduction of different functional groups could be used to tune the intermolecular interactions and thus control the self-assembly process to form desired nanostructures. nih.gov

Derivatization Strategies and Scaffold Functionalization

Synthesis of Substituted 2-Bromo-N-(hydroxymethyl)acetamide Derivatives

The synthesis of substituted derivatives of this compound can be approached by modifying its key functional groups: the hydroxymethyl group and the acetamide (B32628) backbone. cdnsciencepub.com

The hydroxymethyl group (-CH₂OH) is a prime target for derivatization, allowing for the introduction of a wide array of functionalities that can modulate the compound's properties, such as solubility, stability, and biological activity. Common modifications include etherification and esterification.

Etherification: The hydroxyl group can be converted into an ether linkage (R-O-CH₂-), creating alkoxymethyl derivatives. For instance, reaction with an alkyl halide in the presence of a base can yield the corresponding ether. A general synthetic scheme for such a transformation is shown below.

Esterification: Acylation of the hydroxymethyl group leads to the formation of acyloxymethyl derivatives. This can be achieved by reacting the parent compound with an acyl chloride or anhydride. These ester derivatives can function as prodrugs, which may undergo enzymatic or chemical hydrolysis in vivo to release the active N-(hydroxymethyl) compound.

A study on N-(hydroxymethyl)benzamide derivatives demonstrated that the stability of the hydroxymethyl group is influenced by substituents on the aromatic ring. This suggests that modifications at other parts of the this compound molecule could also impact the reactivity of the hydroxymethyl moiety.

The acetamide backbone of this compound presents two main sites for substitution: the nitrogen atom of the amide and the α-carbon bearing the bromine atom.

N-Substitution: The hydrogen atom on the amide nitrogen can be replaced with various substituents, such as aryl or alkyl groups. For example, the synthesis of N-aryl-2-bromoacetamides is a well-established procedure. A study on the synthesis of 2-bromo-N-(2-chlorophenyl)acetamide reported its preparation from 2-chloroaniline (B154045) and bromoacetyl chloride. researchgate.net This indicates that a similar approach could be used to introduce aryl substituents onto the nitrogen of the 2-bromoacetamide (B1266107) scaffold.

α-Carbon Substitution: The bromine atom at the α-carbon is a reactive site amenable to nucleophilic substitution. This allows for the introduction of a wide range of functional groups. For instance, a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives were synthesized by reacting 2-bromo-N-(p-chlorophenyl)acetamide with various amines. irejournals.com This strategy could be adapted to create a library of C-substituted 2-amino-N-(hydroxymethyl)acetamide analogs.

Below is a table showcasing examples of substituted bromoacetamide derivatives, illustrating the diversity of functionalities that can be introduced.

| Derivative Name | Structure | Synthetic Precursors |

| 2-Bromo-N-(2-chlorophenyl)acetamide | 2-Chloroaniline, Bromoacetyl chloride | |

| 2-Amino-N-(4-chlorophenyl)acetamide | 2-Bromo-N-(4-chlorophenyl)acetamide, Amine | |

| 2-Bromo-N-methoxy-N-methyl-acetamide | N-methoxy-N-methyl-amine, Bromoacetyl bromide | |

| 2-Bromo-N-(prop-2-yn-1-yl)acetamide | Propargylamine, Bromoacetyl bromide |

Evaluation of Electronic and Steric Effects of Substituents on Reactivity

The introduction of substituents at various positions on the this compound scaffold significantly influences its reactivity through electronic and steric effects. These effects can be systematically studied to understand and predict the behavior of the derivatives.

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can alter the electron density distribution within the molecule. This, in turn, affects the reactivity of the functional groups. The Hammett equation provides a quantitative means to assess these electronic effects, particularly for aryl-substituted derivatives. researchgate.net The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.

A kinetic study on the breakdown of N-(hydroxymethyl)benzamide derivatives showed that the addition of electron-withdrawing groups influences the rate constants for hydronium ion, hydroxide (B78521), and water-catalyzed reactions. irejournals.com This highlights the importance of electronic effects on the stability and reactivity of the N-(hydroxymethyl)amide moiety.

Steric Effects: The size and spatial arrangement of substituents can hinder or facilitate the approach of reagents to the reaction center. This steric hindrance can significantly impact reaction rates. The Taft equation is often used to quantify these steric effects. Studies on N,N-disubstituted N-arylacetamides have shown that steric effects are important in influencing the rates of interconversion between different isomeric forms. nih.gov

The following table provides hypothetical data on how different substituents might affect the relative reactivity of this compound derivatives in a nucleophilic substitution reaction, based on the principles of electronic and steric effects.

| Substituent (R) on N-phenyl ring | Electronic Effect | Steric Effect | Expected Relative Reactivity |

| -H | Neutral | Minimal | Baseline |

| -NO₂ (para) | Electron-withdrawing | Small | Increased |

| -OCH₃ (para) | Electron-donating | Small | Decreased |

| -CH₃ (ortho) | Electron-donating | Significant | Decreased (due to steric hindrance) |

| -Cl (para) | Electron-withdrawing | Small | Increased |

Development of Libraries of Novel Analogs for Structure-Reactivity and Structure-Property Relationship Studies

To systematically explore the chemical space around the this compound scaffold, the development of libraries of novel analogs is a powerful strategy. This approach allows for the efficient investigation of structure-activity relationships (SAR) and structure-property relationships (SPR).

Combinatorial Chemistry: Combinatorial chemistry techniques enable the rapid synthesis of a large number of compounds in a parallel fashion. By systematically varying the substituents at different positions of the this compound core, a diverse library of analogs can be generated.

Focused Libraries: Instead of creating a large, diverse library, a focused library can be designed to explore specific hypotheses about the role of certain functional groups or substitution patterns. For example, a focused library could be synthesized to probe the effect of varying the chain length and branching of an alkoxy substituent on the hydroxymethyl group.

The evaluation of these libraries can provide valuable data for quantitative structure-activity relationship (QSAR) studies. QSAR models aim to correlate the chemical structure of compounds with their biological activity or a specific property. sigmaaldrich.com For instance, a QSAR study on indoloacetamide analogues used descriptors for size, electronic effects, and lipophilicity to develop predictive models for their inhibitory activity. researchgate.net

The data obtained from screening a library of this compound analogs could be compiled into a table to facilitate SAR analysis. An example of such a data table, using hypothetical data for a series of N-aryl derivatives and their inhibitory concentration (IC₅₀) against a target enzyme, is presented below.

| N-Aryl Substituent | LogP | Electronic Parameter (σ) | Steric Parameter (Es) | IC₅₀ (µM) |

| Phenyl | 2.15 | 0.00 | 0.00 | 15.2 |

| 4-Chlorophenyl | 2.84 | 0.23 | -0.97 | 8.5 |

| 4-Methoxyphenyl | 2.11 | -0.27 | -0.55 | 22.1 |

| 4-Nitrophenyl | 1.83 | 0.78 | -1.01 | 5.3 |

| 2-Methylphenyl | 2.62 | -0.17 | -1.24 | 35.8 |

Applications in Advanced Organic Synthesis and Materials Science

2-Bromo-N-(hydroxymethyl)acetamide as a Building Block in Complex Chemical Architectures

As a building block, this compound offers two primary points of reactivity: the electrophilic carbon bearing the bromine atom, which is susceptible to nucleophilic attack, and the nucleophilic hydroxymethyl group, which can engage in various condensation and substitution reactions. This duality is instrumental in the construction of intricate chemical structures.

The α-bromoacetamide moiety is a well-established precursor in the synthesis of various heterocyclic systems, particularly five-membered rings like thiazoles. While direct examples employing this compound are not extensively detailed, the reactivity pattern is well-documented with analogous compounds. The Hantzsch thiazole (B1198619) synthesis, for instance, involves the reaction of an α-haloketone with a thioamide. By analogy, the α-bromo group in this compound provides a key electrophilic site for cyclization reactions.

Research has demonstrated the synthesis of complex thiazole derivatives through the reaction of α-bromoketone derivatives with compounds like thiosemicarbazones. nih.gov For example, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one is a key starting material for generating molecules containing multiple thiazole rings. nih.govresearchgate.net This highlights the utility of the bromo-acetyl unit in building heterocyclic frameworks. The synthesis often proceeds by reacting the bromo-acetamide derivative with a suitable nucleophile, such as a thioamide or thiourea, to form the thiazole ring. sysrevpharm.organalis.com.my The N-(hydroxymethyl) group could be envisioned to either be a passive part of the molecule or participate in secondary reactions to build more complex, fused heterocyclic systems.

In the realm of materials science, this compound has been specifically utilized for the surface functionalization of polymers. One documented application involves its use for coating polystyrene beads. chemicalbook.com These functionalized beads were subsequently used for the immobilization of the LFA-3 protein, creating a specific cell adhesion material designed to remove white blood cells from blood samples, thereby preventing post-transfusion autoimmune side effects. chemicalbook.com

This application underscores the compound's role as a molecular linker. The hydroxymethyl group can react with surface functionalities of a polymer, while the bromine atom remains available for subsequent nucleophilic substitution, in this case, to attach a biomolecule. This bifunctionality makes it a precursor for advanced materials where surface properties are tailored for specific biological or chemical interactions. The unsaturated character of similar compounds, like 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide, also suggests potential for polymerization or grafting onto polymer backbones.

Role as a Key Intermediate in Multi-step Synthetic Sequences

A key intermediate in a multi-step synthesis is a molecule that is formed during the synthesis and subsequently used to create the final product. youtube.comlibretexts.org The structure of this compound makes it an ideal candidate for such a role. The presence of two distinct functional groups allows for sequential, controlled reactions.

For instance, the bromine atom can be displaced by a nucleophile in an Sₙ2 reaction without affecting the hydroxymethyl group under appropriate conditions. youtube.com Subsequently, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, introducing new functionalities into the molecule. A re-examination of the reaction of N-bromoacetamide (NBA) with olefins has shown that it can lead to the formation of 2-bromo-N-bromoacetimidates, which are themselves versatile intermediates. researchgate.net This demonstrates the potential for the bromoacetamide core to undergo complex transformations. The strategic use of protecting groups for the hydroxymethyl function would further expand its utility, allowing chemists to unmask its reactivity at a desired stage in a complex synthesis.

Explorations in Catalysis and Reaction Facilitation

While the primary role of this compound in the literature is as a synthetic building block, the functional groups present in the molecule suggest potential, albeit underexplored, roles in reaction facilitation. The amide group, for example, can participate in hydrogen bonding, potentially pre-organizing reactants and stabilizing transition states in a reaction, a principle often exploited in organocatalysis.

The literature describes the use of catalysts, such as palladium(0), in coupling reactions involving bromo-acetamide derivatives to form C-C bonds, as seen in the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides. nih.gov However, there is no significant evidence in the provided research to suggest that this compound itself functions as a catalyst. orgsyn.org Its chemical nature is more aligned with that of a substrate or reagent rather than a catalyst that is regenerated at the end of a reaction cycle.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning. Future research on 2-Bromo-N-(hydroxymethyl)acetamide will likely focus on developing synthetic routes that are more environmentally friendly than traditional methods. This involves a multi-faceted approach aimed at reducing waste, minimizing energy consumption, and utilizing less hazardous materials.

Key areas of development include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This would involve moving away from reagents that generate significant stoichiometric byproducts.

Safer Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-derived solvents.

Catalytic Processes: Shifting from stoichiometric reagents to catalytic methods can significantly reduce waste and improve reaction efficiency. The development of novel catalysts for the N-hydroxymethylation of 2-bromoacetamide (B1266107) would be a significant step forward.

Renewable Feedstocks: Investigating the potential to derive starting materials from renewable biological sources rather than petrochemical origins.

A comparative table of potential green chemistry improvements for the synthesis of this compound is presented below.

| Traditional Approach | Potential Sustainable Alternative | Green Chemistry Principle Addressed |

| Use of formaldehyde (B43269) from petrochemicals | Use of bio-derived formaldehyde or a formaldehyde equivalent | Use of Renewable Feedstocks |

| Organic solvents (e.g., Dichloromethane) | Water, Ethanol, or solvent-free conditions | Safer Solvents & Reagents |

| Stoichiometric base | Catalytic amount of a recyclable base | Catalysis, Waste Prevention |

| High energy input (heating/cooling) | Room temperature reaction or microwave-assisted synthesis | Energy Efficiency |

Integration with Flow Chemistry and Automated Synthesis

The transition from batch production to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. nih.govresearchgate.netnih.govsynplechem.com The integration of flow chemistry and automated synthesis represents a significant frontier for the production of this compound.

Flow Chemistry:

Continuous flow processes involve pumping reagents through a network of tubes and reactors. researchgate.netsynplechem.com This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. researchgate.netnih.gov For the synthesis of this compound, a flow setup could enable the safe handling of potentially hazardous reagents and intermediates in smaller, more manageable quantities at any given time. nih.govsynplechem.com

Automated Synthesis:

Automated synthesis platforms can significantly accelerate the discovery and optimization of reaction conditions. researchgate.netchemistryworld.com These systems can perform numerous experiments in parallel, varying reagents, catalysts, and conditions to rapidly identify the optimal synthetic route. chemistryworld.comresearchgate.net For this compound, an automated system could be used to screen a wide range of catalysts and green solvents for the N-hydroxymethylation step, a process that would be time-consuming and labor-intensive if performed manually. chemistryworld.comnih.gov

The table below illustrates the potential benefits of integrating these technologies.

| Technology | Application to this compound Synthesis | Key Advantages |

| Flow Chemistry | Continuous production of the target compound. | Enhanced safety, improved heat transfer, precise control over reaction conditions, easier scale-up. nih.govnih.gov |

| Automated Synthesis | High-throughput screening of reaction conditions (catalysts, solvents, temperature). | Accelerated optimization, reduced development time, increased efficiency. chemistryworld.comresearchgate.netnih.gov |

Advanced In-situ Characterization Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanism for the formation of this compound is crucial for optimizing its synthesis and controlling impurity profiles. Advanced in-situ analytical techniques that monitor the reaction in real-time are invaluable for this purpose.

Future research could employ a range of spectroscopic and spectrometric methods to elucidate the mechanistic pathway of N-hydroxymethylation of 2-bromoacetamide. These techniques allow for the detection of transient intermediates and the determination of reaction kinetics.

| In-situ Technique | Information Gained | Relevance to this compound Synthesis |

| FTIR/Raman Spectroscopy | Monitoring the disappearance of reactants and the appearance of products and intermediates by tracking specific vibrational modes. | Provides real-time kinetic data and helps identify key reaction intermediates. |

| NMR Spectroscopy | Detailed structural information on all species present in the reaction mixture. | Can definitively identify the structure of intermediates and byproducts, providing deep mechanistic insight. |

| Mass Spectrometry (e.g., ESI-MS) | Identification of reaction components by their mass-to-charge ratio. | Highly sensitive method for detecting low-concentration intermediates and tracking the overall progress of the reaction. |

By combining these techniques, a comprehensive picture of the reaction mechanism can be constructed, leading to more robust and efficient synthetic processes.

Exploration of Photo- and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering novel reaction pathways under mild conditions. The exploration of these technologies for the transformation of this compound could open up new avenues for its derivatization and application.

Photocatalysis:

Visible-light photocatalysis utilizes light energy to drive chemical reactions, often through the generation of radical intermediates. chemistryworld.com Given the presence of a bromoacetamide moiety, this compound could be a substrate for photocatalytic C-Br bond functionalization, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Electrocatalysis:

Electrocatalysis uses electrical potential to drive redox reactions. This technique can provide a high degree of control over the reactivity of a substrate. For this compound, electrochemical methods could be explored for both reduction of the C-Br bond and oxidation of other parts of the molecule, leading to a diverse range of new derivatives.

The potential applications of these emerging catalytic methods are summarized below.

| Catalytic Method | Potential Transformation of this compound | Potential Products |

| Photocatalysis | C-Br bond activation and subsequent coupling with various partners (e.g., alkenes, alkynes, arenes). | Functionalized acetamide (B32628) derivatives with new C-C or C-heteroatom bonds. |

| Electrocatalysis | Reductive cleavage of the C-Br bond or oxidative transformations of the amide or hydroxymethyl group. | Debrominated products, or oxidized derivatives such as N-formyl or N-carboxy compounds. |

The application of these advanced synthetic methodologies holds the promise of not only improving the way this compound is produced but also expanding its utility in chemical synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.